Benzyl N-(4-aminobutyl)carbamate

orthogonal protecting group strategy solid-phase peptide synthesis PROTAC linker assembly

Benzyl N-(4-aminobutyl)carbamate (CAS 62146-62-7), also referred to as N-Cbz-1,4-diaminobutane, N-benzyloxycarbonyl-1,4-diaminobutane, or Z-putrescine, is a mono-Cbz-protected aliphatic C4 diamine with molecular formula C₁₂H₁₈N₂O₂ and molecular weight 222.28 g/mol. The compound exists as a free base (MW 222.28) and is also commercially available as the hydrochloride salt (CAS 18807-73-3, MW 258.75), which is a white crystalline powder with melting point 192–196 °C, ≥97.0% purity by titration, and storage at room temperature.

Molecular Formula C12H18N2O2 · HCl
Molecular Weight 222.28 g/mol
CAS No. 62146-62-7
Cat. No. B554900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl N-(4-aminobutyl)carbamate
CAS62146-62-7
Molecular FormulaC12H18N2O2 · HCl
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCCCN
InChIInChI=1S/C12H18N2O2/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2,(H,14,15)
InChIKeyIZGKHHFFYLRBPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl N-(4-aminobutyl)carbamate (CAS 62146-62-7): Procurement-Grade Monoprotected Diamine for PROTAC Linker and Peptide Intermediate Applications


Benzyl N-(4-aminobutyl)carbamate (CAS 62146-62-7), also referred to as N-Cbz-1,4-diaminobutane, N-benzyloxycarbonyl-1,4-diaminobutane, or Z-putrescine, is a mono-Cbz-protected aliphatic C4 diamine with molecular formula C₁₂H₁₈N₂O₂ and molecular weight 222.28 g/mol [1]. The compound exists as a free base (MW 222.28) and is also commercially available as the hydrochloride salt (CAS 18807-73-3, MW 258.75), which is a white crystalline powder with melting point 192–196 °C, ≥97.0% purity by titration, and storage at room temperature . The Cbz (carboxybenzyl) protecting group on the terminal amine of the 1,4-diaminobutane backbone renders this compound a key monoprotected diamine building block used in peptide chemistry, polyamine synthesis, and increasingly as a PROTAC (Proteolysis Targeting Chimera) linker precursor [1].

Why Benzyl N-(4-aminobutyl)carbamate Cannot Be Swapped with Its Boc-, Fmoc-, or Alloc-Protected Analogs in Multi-Step Synthesis


Monoprotected 1,4-diaminobutane derivatives are not interchangeable because the choice of N-protecting group dictates the entire synthetic compatibility matrix: each protecting group (Cbz, Boc, Fmoc, Alloc) possesses a unique orthogonal deprotection profile, stability envelope, and physicochemical form that directly constrains downstream reaction sequences [1][2]. The Cbz group is removed by catalytic hydrogenolysis (H₂, Pd-C) under neutral conditions, is stable to the acidic conditions (e.g., TFA) that cleave Boc groups, and is stable to the basic conditions (e.g., piperidine) that remove Fmoc groups; conversely, Boc is labile to acid but resistant to hydrogenolysis, while Fmoc is base-labile but acid-stable [1][2]. In synthetic routes requiring sequential deprotection of two orthogonally protected amines—such as in polyamine analog construction, dendron synthesis, or PROTAC assembly where the C4 spacer must be selectively unveiled—substituting a Cbz-protected diamine with a Boc- or Fmoc-protected analog would cause premature deprotection or blocking group incompatibility, leading to failed syntheses or complex purification challenges [1][2]. The evidence below quantifies the key dimensions where Benzyl N-(4-aminobutyl)carbamate provides verifiable differentiation relative to its closest C4-diamine comparators.

Quantitative Differentiation Evidence: Benzyl N-(4-aminobutyl)carbamate vs. Boc-, Fmoc-, and Alloc-Protected C4 Diamines


Orthogonal Deprotection Selectivity: Cbz vs. Boc vs. Fmoc – Hydrogenolysis Stability Enables Sequential Dual-Amine Unmasking

Benzyl N-(4-aminobutyl)carbamate carries the Cbz group, which is selectively removed by catalytic hydrogenolysis (H₂ over Pd-C, room temperature and atmospheric pressure) while remaining fully intact under the acidic conditions (e.g., 50% TFA in CH₂Cl₂) that quantitatively cleave the Boc group, and likewise surviving the basic piperidine treatment that removes Fmoc [1][2][3]. The Boc analog (N-Boc-1,4-diaminobutane, CAS 68076-36-8) is cleaved by TFA but is stable to hydrogenolysis; the Fmoc analog (N-Fmoc-1,4-diaminobutane, CAS 117048-49-4) is removed by piperidine but is stable to both acid and hydrogenolysis [1][2]. This orthogonal triad means that when Cbz and Boc are simultaneously present on a molecule, the Cbz can be hydrogenolyzed with Boc remaining intact, or the Boc can be acidolyzed with Cbz unaffected—a critical capability for iterative peptide coupling and PROTAC construction where two different amines must be sequentially liberated [1][2][3].

orthogonal protecting group strategy solid-phase peptide synthesis PROTAC linker assembly polyamine dendron synthesis

Physical Form and Purification Advantage: Crystalline Solid (mp 192–196 °C) vs. Liquid Boc Analog Requiring Chromatography

The hydrochloride salt of Benzyl N-(4-aminobutyl)carbamate (CAS 18807-73-3) is a white crystalline powder with a melting point of 192–196 °C, supplied at ≥97.0% purity (titration), and is handled as a free-flowing solid at room temperature (20 °C) . In contrast, the directly comparable Boc-protected analog (N-Boc-1,4-diaminobutane, CAS 68076-36-8, free base) is a colorless to light yellow liquid at 20 °C with density 0.984 g/mL . The Fmoc analog hydrochloride (CAS 321660-77-9) is also a crystalline powder but with a lower and broader melting range of 127–142 °C . The Cbz protecting group is known to facilitate crystallization of protected amines, enabling purification by simple recrystallization rather than column chromatography [1]. The Cbz compound's well-defined crystalline form, sharp melting point, and solid-state handling characteristics provide superior ease of accurate gravimetric dispensing and batch-to-batch consistency compared to the hygroscopic liquid Boc analog.

recrystallization purification weighing accuracy solid-phase synthesis lab handling

Molecular Weight Economy in PROTAC Linker Design: Cbz (MW 222.28) vs. Fmoc (MW 310.40) – A 28.4% Mass Reduction

In PROTAC design, the overall molecular weight of the heterobifunctional degrader is a critical parameter influencing cell permeability and pharmacokinetics; each atom added by the linker contributes to the final MW burden. Benzyl N-(4-aminobutyl)carbamate (free base) has a molecular weight of 222.28 g/mol [1]. The Fmoc-protected C4 diamine analog (N-Fmoc-1,4-diaminobutane, free base, CAS 117048-49-4) carries a molecular weight of 310.40 g/mol—a 39.6% increase over the Cbz compound . The Boc-protected analog (N-Boc-1,4-diaminobutane, free base) is the lightest at 188.27 g/mol, but is a liquid and lacks the orthogonal hydrogenolysis lability of Cbz . After Cbz deprotection, the exposed 1,4-diaminobutane spacer (putrescine backbone, MW 88.15 for the free diamine) contributes a compact C4 alkyl chain to the PROTAC architecture—consistent with the optimal linker carbon length of 4–8 atoms identified in PROTAC structure–activity studies [2]. The Cbz compound thus balances moderate protecting-group MW with a proven C4 spacer geometry validated in active PROTAC molecules.

PROTAC linker molecular weight optimization cell permeability Ro5 compliance

Storage and Thermal Stability: Room Temperature Storage (Cbz) vs. Required Refrigeration at ≤ -4 °C (Fmoc Analog) – Procurement Logistics Impact

Benzyl N-(4-aminobutyl)carbamate hydrochloride is stored at room temperature (recommended in a cool, dark place below 15 °C), with no requirement for refrigeration during shipping or long-term storage, and remains stable in powder form at -20 °C for 3 years . In contrast, the Fmoc-1,4-diaminobutane hydrochloride analog requires storage at ≤ -4 °C (freezer conditions), and the Fmoc-1,4-diaminobutane·HCl from certain suppliers specifies storage at -20 °C . The Boc analog (N-Boc-1,4-diaminobutane, free base liquid) can be stored at room temperature but must be kept under inert gas to prevent degradation . This differential means the Cbz compound is compatible with ambient-temperature shipping and benchtop storage, reducing cold-chain logistics costs and eliminating freeze–thaw cycling concerns that can degrade Fmoc-protected materials.

cold-chain logistics shelf stability long-term storage shipping cost

PROTAC Linker Application: 1,4-Diaminobutane Spacer Yields IC50 of 0.11 ± 0.01 μM Against A498 Renal Carcinoma Cells in Degrader PROTAC 10

The 1,4-diaminobutane fragment—liberated upon Cbz deprotection of Benzyl N-(4-aminobutyl)carbamate—serves as the C4 alkyl spacer in PROTAC molecules. In a peer-reviewed study by Zhai et al. (ChemistrySelect, 2022), eleven Sunitinib–Thalidomide PROTACs were synthesized and screened against four human cancer cell lines. PROTAC 10, which incorporates a central 1,4-diaminobutane linker flanked by triazole rings, exhibited IC50 values of 0.11 ± 0.01 μM against A498 (renal carcinoma) and 0.59 ± 0.21 μM against K562 (chronic myelogenous leukemia) cells, with Western blot confirmation of degradation of GSPT1, FLT3, and SRC proteins in a dose- and time-dependent, ubiquitin-proteasome-dependent manner [1]. The C4 spacer length falls within the optimal 4–8 carbon atom range identified in PROTAC linker structure–activity relationship studies for maximal biodegradation efficiency [2]. While this evidence does not directly compare different protecting groups, it validates that the 1,4-diaminobutane backbone—accessible from the Cbz-protected precursor—produces biologically active PROTAC degraders with sub-micromolar potency.

PROTAC targeted protein degradation anticancer activity linker SAR

SGLT1 Inhibitor Synthetic Route Specificity: N-Cbz-1,4-diaminobutane as Designated Intermediate in Pyrazolyl Glucopyranoside Patent Chemistry

N-Carbobenzoxy-1,4-diaminobutane hydrochloride is explicitly specified as the mono-protected diamine intermediate in the synthetic preparation of pyrazolyl glucopyranoside and galactopyranoside derivative inhibitors of human sodium-glucose cotransporter 1 (SGLT1), which are developed as preventives or therapeutics for diseases associated with hyperglycemia or galactosemia . This application is documented in patent literature (e.g., EP 2850084 and related SGLT1 inhibitor filings) where the Cbz-protected C4 diamine is used to construct the pharmacophore-bearing glucopyranoside core . Substituting the Cbz protecting group with Boc or Fmoc in this specific patent route would require re-optimization of the entire synthetic sequence, as the subsequent deprotection and coupling steps are tuned to the Cbz group's hydrogenolysis lability and orthogonal stability profile.

SGLT1 inhibitor diabetes therapeutic patented synthetic route pharmaceutical intermediate

Optimal Procurement and Application Scenarios for Benzyl N-(4-aminobutyl)carbamate Based on Quantitative Differentiation Evidence


PROTAC Degrader Assembly Requiring Orthogonal Dual-Amine Sequential Deprotection

In PROTAC synthesis where the linker must be assembled via sequential amide bond formation at two distinct amine termini—first coupling to the target-protein ligand, then to the E3 ligase ligand—the Cbz group's hydrogenolysis-mediated deprotection is fully orthogonal to both Boc (acid-labile) and Fmoc (base-labile) chemistries. This enables the chemist to install the 1,4-diaminobutane spacer with the Cbz protecting group, perform the first coupling using the free amine, then selectively hydrogenolyze the Cbz to expose the second amine without affecting Boc- or Fmoc-protected moieties elsewhere in the molecule, a workflow validated by the orthogonal deprotection principles documented in [1] and from Section 3, Evidence Item 1.

SGLT1 Inhibitor Process Chemistry Requiring Patent-Route Fidelity and Crystalline Intermediate Handling

For pharmaceutical development teams synthesizing pyrazolyl glucopyranoside SGLT1 inhibitors according to the patented synthetic routes (EP 2850084 family), Benzyl N-(4-aminobutyl)carbamate hydrochloride provides both the patent-specified intermediate identity and the practical advantage of a crystalline solid (mp 192–196 °C, ≥97% purity) that can be accurately weighed and optionally recrystallized for GMP-compliant batch consistency—attributes that the liquid Boc analog cannot match. This scenario is supported by the physical form and SGLT1 route evidence in Section 3, Evidence Items 2 and 6 [1].

Polyamine Analog and Spermidine Derivative Synthesis with Room-Temperature Benchtop Logistics

In academic and industrial labs synthesizing polyamine analogs (e.g., spermidine derivatives, polyamine-based transfection agents) where mono-protected putrescine is required as the C4 building block, the Cbz compound eliminates the need for freezer storage and cold-chain shipping that the Fmoc analog demands. This reduces procurement lead time, shipping costs, and storage complexity—particularly advantageous for laboratories in regions with limited cold-chain infrastructure or for large-scale (>100 g) synthetic campaigns. Supported by storage stability evidence in Section 3, Evidence Item 4 [1].

Dendron and Orthogonally Protected Multiamine Scaffold Construction

For the synthesis of low-generation dendrons with orthogonally protected peripheral amine groups—where Cbz and Boc protection must coexist on the same molecular scaffold and be removed independently—Benzyl N-(4-aminobutyl)carbamate provides the Cbz-protected amine that can be selectively hydrogenolyzed in the presence of Boc groups. This application directly leverages the orthogonal deprotection selectivity documented in Section 3, Evidence Item 1, and is consistent with established dendron synthesis methodologies employing orthogonally protected Cbz/Boc amine pairs [1].

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